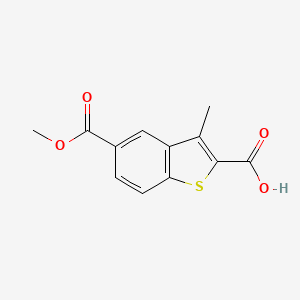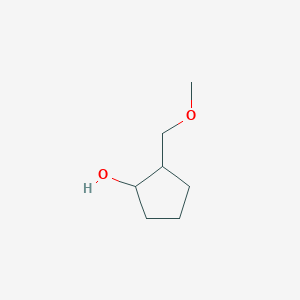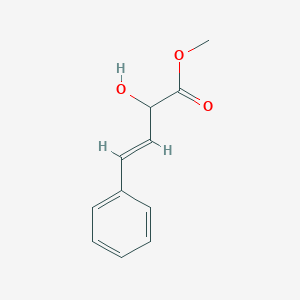
3-(1,1-difluoroethyl)-1H-pyrazol-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method includes the reaction of 1H-pyrazol-4-amine with 1,1-difluoroethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of difluoroethyl-pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool for studying enzyme mechanisms and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-difluoroethyl)aniline hydrochloride
- 3-(1,1-difluoroethyl)pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride offers unique advantages due to its pyrazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C5H8ClF2N3 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-5(6,7)4-3(8)2-9-10-4;/h2H,8H2,1H3,(H,9,10);1H |
InChI Key |
MJHOCLOEUNMKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NN1)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}acetic acid hydrochloride](/img/structure/B13520029.png)


![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)


![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)


![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)


